N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a piperazine ring, which is further linked to a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and the piperazine core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic aromatic substitution reaction using 3-methoxyaniline.
Formation of the Carboxamide Group: The final step involves the reaction of the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Studied for its potential effects on the central nervous system.
Industry:
- Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
N-(4-fluorophenyl)piperazine: Lacks the methoxyphenyl group, which may affect its biological activity.
4-(3-methoxyphenyl)piperazine: Lacks the fluorophenyl group, which may influence its reactivity and pharmacological properties.
N-(4-chlorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical and biological behavior.
Uniqueness:
- The presence of both fluorophenyl and methoxyphenyl groups in N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide provides a unique combination of electronic and steric effects, potentially leading to distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-4-2-3-16(13-17)21-9-11-22(12-10-21)18(23)20-15-7-5-14(19)6-8-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGUHAFBZMGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.